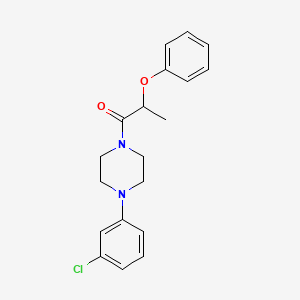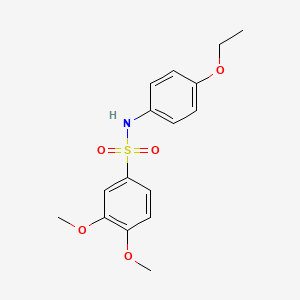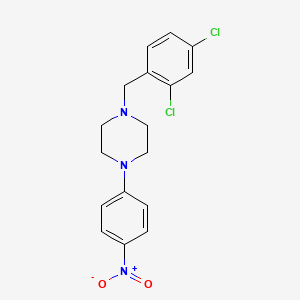![molecular formula C16H23NO B5207261 N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, also known as Methoxetamine (MXE), is a dissociative drug that is structurally similar to ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential use in research.
作用机制
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and PCP. MXE binds to the NMDA receptor and blocks the action of the neurotransmitter glutamate, which is involved in learning and memory. This results in a dissociative state characterized by altered perception, hallucinations, and a sense of detachment from reality.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. In animal models, MXE has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. MXE has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
实验室实验的优点和局限性
One advantage of using MXE in lab experiments is its structural similarity to ketamine and PCP, which allows for direct comparison of the effects of these drugs on the brain and behavior. MXE is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool.
However, there are also limitations to using MXE in lab experiments. MXE is a relatively new drug, and there is limited research on its long-term effects and potential toxicity. MXE is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
未来方向
There are several potential future directions for research on MXE. One area of interest is the development of new dissociative drugs with improved therapeutic potential, such as for the treatment of depression or anxiety. Another area of interest is the investigation of the long-term effects of MXE use on the brain and behavior, as well as the potential for addiction and withdrawal. Finally, there is a need for further research on the mechanisms of action of MXE and other dissociative drugs, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine, or N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-aminee, is a dissociative drug that has gained popularity as a recreational drug but also shows potential for use in scientific research. MXE acts as an NMDA receptor antagonist and has a range of biochemical and physiological effects. While there are advantages to using MXE in lab experiments, there are also limitations and potential risks associated with its use. Future research on MXE may lead to the development of new treatments for neurological and psychiatric disorders.
合成方法
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexanone in the presence of ammonium acetate and palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol and requires careful monitoring of the reaction temperature and pressure to ensure high yield and purity.
科学研究应用
MXE has shown potential in scientific research as a tool for studying the effects of dissociative drugs on the brain and behavior. MXE has been used in preclinical studies to investigate its effects on the glutamate system, which is involved in learning and memory. MXE has also been used to study the effects of dissociative drugs on social behavior and aggression in animal models.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-15-6-3-12(4-7-15)8-9-17-16-11-13-2-5-14(16)10-13/h3-4,6-7,13-14,16-17H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHZRSBKWNOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5462094 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
![2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)



![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)
